molecular formula C8H11N3 B1427253 2-(pyrrolidin-1-yl)pyrazine CAS No. 894808-47-0

2-(pyrrolidin-1-yl)pyrazine

Cat. No.: B1427253
CAS No.: 894808-47-0
M. Wt: 149.19 g/mol
InChI Key: AYRDTTSXWWPDQA-UHFFFAOYSA-N
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Description

2-(pyrrolidin-1-yl)pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C8H11N3. It consists of a pyrazine ring substituted with a pyrrolidinyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-yl)pyrazine typically involves the reaction of pyrazine with pyrrolidine under specific conditions. One common method includes the nucleophilic substitution of a halogenated pyrazine derivative with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-1-yl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrazine derivatives .

Scientific Research Applications

2-(pyrrolidin-1-yl)pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-1-yl)pyrazine involves its interaction with specific molecular targets. The pyrrolidinyl group enhances the compound’s ability to bind to biological macromolecules, such as enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrrolidin-1-yl)pyrazine is unique due to the presence of both a pyrazine ring and a pyrrolidinyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The pyrrolidinyl group enhances the compound’s solubility and reactivity, while the pyrazine ring provides a stable aromatic system .

Biological Activity

2-(Pyrrolidin-1-yl)pyrazine is a heterocyclic compound characterized by a pyrazine ring substituted with a pyrrolidine moiety. This compound, with the molecular formula C8H10N2C_8H_{10}N_2 and a molecular weight of approximately 150.18 g/mol, has garnered attention for its diverse biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a five-membered nitrogen-containing ring (pyrrolidine) attached to a six-membered aromatic ring (pyrazine). This unique combination contributes to its chemical reactivity and biological activity. The compound can undergo nucleophilic substitutions and cyclization reactions due to the nucleophilic nature of the nitrogen atoms in both rings.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as a phosphodiesterase inhibitor, which suggests its role in modulating cyclic nucleotide levels within cells—an essential process for many physiological functions.

Interaction with Biological Targets

The compound's interaction with protein targets is crucial for its pharmacological effects. Studies have shown that it may influence pathways related to cell proliferation, migration, and metabolism by acting on specific protein targets such as protein tyrosine phosphatases (PTPs) .

Pharmacological Applications

The potential applications of this compound span various therapeutic areas:

  • Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines. For instance, in vitro studies demonstrated that derivatives of related pyrazine compounds exhibited significant cytotoxicity against human cancer cells, highlighting the potential of this compound in cancer therapy .
  • Neurological Disorders : Its structural similarity to other compounds with known antidepressant properties suggests potential applications in treating mood disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of various pyrazine derivatives found that certain modifications led to enhanced activity against specific cancer cell lines. For example, compounds incorporating the pyrrolidine moiety demonstrated increased potency compared to their non-pyrrolidine counterparts .
  • Pharmacophore Modeling : Research involving structure-based drug design utilized pharmacophore models to optimize inhibitors targeting SHP2, a protein implicated in cancer progression. The incorporation of pyrrolidine into pyrazine structures was found to enhance binding affinity and selectivity .
  • Inhibition Studies : Inhibition assays revealed that this compound could effectively modulate enzyme activity related to cancer cell signaling pathways, suggesting its utility as a lead compound for further drug development .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeNotable Activity
2-(Piperidin-1-yl)pyrazineSix-membered ringAntidepressant properties
2-(Morpholin-4-yl)pyrazineSix-membered ringAntimicrobial activity
2-(Thiazolidin-4-yl)pyrazineSix-membered ringAntidiabetic properties

The unique combination of the pyrrolidine and pyrazine rings provides distinct chemical reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name

2-pyrrolidin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-2-6-11(5-1)8-7-9-3-4-10-8/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRDTTSXWWPDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.